molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Cat. No. B1667674
CAS RN: 130065-61-1
M. Wt: 409.5 g/mol
InChI Key: MOUZYBYTICOTFQ-UHFFFAOYSA-N
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Description

Atiprimod dihydrochloride is the dihydrochloride salt form of atiprimod . It is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents . It has anti-inflammatory, antineoplastic, and anti-angiogenic activities .


Molecular Structure Analysis

The molecular formula of this compound is C22H46Cl2N2 . Its average mass is 409.520 Da and its monoisotopic mass is 408.303802 Da .


Chemical Reactions Analysis

This compound is known to act as a JAK2 inhibitor . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 .

Scientific Research Applications

1. Anti-Cancer Properties

Atiprimod dihydrochloride has demonstrated significant potential in cancer treatment. It exhibits anti-proliferative and pro-apoptotic activities, particularly in various cancer cells, including multiple myeloma, mantle cell lymphoma, hepatocellular carcinoma, and breast cancer cells.

  • In mantle cell lymphoma, Atiprimod inhibited tumor growth and induced apoptosis by activating mitochondrial pathways (Wang et al., 2006).
  • It deactivates Akt and STAT3 signaling, leading to apoptosis and reduced proliferation in hepatocellular carcinoma cells (Choudhari et al., 2007).
  • Atiprimod exhibits antitumor activity in myeloma through various biological pathways, impacting cell signaling, apoptosis, and bone metabolism (Neri et al., 2007).
  • It also inhibits cancer cell proliferation and angiogenesis, making it effective against metastatic cell lines (Shailubhai et al., 2004).

2. Impact on Acute Myeloid Leukemia (AML)

Atiprimod has shown efficacy against acute myeloid leukemia (AML) by targeting intracellular signaling pathways, resulting in apoptosis and growth inhibition without significantly affecting normal cells.

3. Therapeutic Efficiency in Breast Cancer

Atiprimod triggers apoptotic cell death in breast cancer cells by acting on various molecular pathways, including ER stress and the STAT3/NF-ΚB axis.

  • The drug induced prolonged ER stress-mediated apoptosis in triple-negative breast cancer cells (Coker-Gurkan et al., 2021).

4. Clinical Trials and Development

Atiprimod has been involved in various clinical trials, particularly for multiple myeloma, showing promise in safety and efficacy.

  • Phase I and II clinical trials have been conducted, evaluating its safety and potential as a treatment for multiple myeloma (Wang et al., 2005).

Future Directions

Atiprimod dihydrochloride has shown promise in the treatment of various cancers. It has been found to inhibit cell growth and induce apoptosis in cells expressing the JAK2 V617F mutation . It has also been found to trigger apoptotic cell death in breast cancer cells . These findings suggest that this compound may have a role in future therapies for these conditions.

properties

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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